molecular formula C18H34FNaO2 B13414603 Octadecanoic acid, 18-fluoro-, sodium salt CAS No. 63907-11-9

Octadecanoic acid, 18-fluoro-, sodium salt

Cat. No.: B13414603
CAS No.: 63907-11-9
M. Wt: 324.4 g/mol
InChI Key: BGNYRYDCFNXVPQ-UHFFFAOYSA-M
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Description

Octadecanoic acid, 18-fluoro-, sodium salt is a fluorinated derivative of octadecanoic acid, commonly known as stearic acid. This compound is characterized by the presence of a fluorine atom at the 18th carbon position and a sodium ion replacing the hydrogen of the carboxyl group. The molecular formula for this compound is C18H34FNaO2, and it is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 18-fluoro-, sodium salt typically involves the fluorination of octadecanoic acid followed by neutralization with a sodium base. The fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 18-fluoro-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Octadecanoic acid, 18-fluoro-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of octadecanoic acid, 18-fluoro-, sodium salt involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The compound may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid (Stearic acid): A non-fluorinated analog with similar carbon chain length but lacking the fluorine atom.

    Perfluorooctanoic acid (PFOA): A fully fluorinated compound with a shorter carbon chain length.

    Fluorooctanoic acid: A partially fluorinated compound with a different fluorination pattern.

Uniqueness

Octadecanoic acid, 18-fluoro-, sodium salt is unique due to its selective fluorination at the 18th carbon position, which imparts distinct chemical and physical properties. This selective fluorination can enhance the compound’s stability, lipophilicity, and reactivity compared to its non-fluorinated and fully fluorinated counterparts.

Properties

CAS No.

63907-11-9

Molecular Formula

C18H34FNaO2

Molecular Weight

324.4 g/mol

IUPAC Name

sodium;18-fluorooctadecanoate

InChI

InChI=1S/C18H35FO2.Na/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21;/h1-17H2,(H,20,21);/q;+1/p-1

InChI Key

BGNYRYDCFNXVPQ-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCCC(=O)[O-])CCCCCCCCF.[Na+]

Origin of Product

United States

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